The synthesis of Yonkenafil Hydrochloride involves several steps that utilize various reagents and conditions to achieve the desired product. The initial step typically involves the reaction of 2-ethoxyl benzoic acid with thionyl chloride to form a benzoyl chloride derivative. This intermediate is then reacted with specific amines under controlled conditions to yield the final compound.
The molecular structure of Yonkenafil Hydrochloride can be represented as follows:
Yonkenafil Hydrochloride undergoes various chemical reactions that are essential for its synthesis and potential modifications. The primary reactions include:
These reactions are characterized by their specific conditions (temperature, solvent choice) and require careful monitoring to ensure high yields and purity.
Yonkenafil Hydrochloride exerts its pharmacological effects primarily through inhibition of phosphodiesterase type 5, an enzyme that breaks down cyclic guanosine monophosphate (cGMP). By inhibiting this enzyme, Yonkenafil increases cGMP levels in smooth muscle cells, leading to vasodilation and enhanced blood flow to the penis during sexual stimulation.
Yonkenafil Hydrochloride is primarily used in clinical settings for treating erectile dysfunction. Its mechanism of action makes it effective in enhancing sexual performance by improving blood flow. Additionally, ongoing research may explore its potential applications in other areas such as cardiovascular health due to its vasodilatory effects.
The compound's development reflects a broader trend in pharmacology aimed at creating more effective therapies with fewer side effects compared to traditional treatments for erectile dysfunction .
Yonkenafil HCl (IUPAC name: 2-[2-ethoxy-5-(4-ethylpiperazin-1-ylsulfonyl)phenyl]-5-methyl-7-propyl-3,7-dihydro-4H-pyrrolo[2,3-d]pyrimidin-4-one hydrochloride) is a selective PDE5 inhibitor with a molecular weight of 524.08 g/mol and the chemical formula C₂₄H₃₄ClN₅O₄S [5] [8]. Its structure comprises a pyrrolopyrimidinedione core, analogous to sildenafil, but features distinct modifications: a 7-propyl group instead of a methyl group at position 7 and an ethoxy substituent at the phenyl ring (Figure 1). These alterations enhance PDE5 binding affinity, evidenced by an IC₅₀ of 2.0 nM, which is 2.25-fold lower than sildenafil (IC₅₀: 4.5 nM) [1] [10]. The hydrochloride salt form improves aqueous solubility and bioavailability, critical for therapeutic efficacy [3].
Table 1: Structural Features of Yonkenafil HCl
Component | Chemical Feature | Role in PDE5 Inhibition |
---|---|---|
Pyrrolopyrimidinedione | Core scaffold | Base for competitive cGMP binding |
7-Propyl group | -CH₂-CH₂-CH₃ at position 7 | Enhances hydrophobic pocket affinity |
Ethoxy substituent | -O-CH₂-CH₃ on phenyl ring | Optimizes steric orientation |
Ethylpiperazinylsulfonyl | -SO₂-N(CH₂CH₃)-(CH₂)₄- | Facilitates solubility and target engagement |
The synthesis of yonkenafil HCl follows a multi-step route (WO2004108726), starting from 2-amino-3-cyano-4-methylpyrrole (Figure 2) [5] [8]:
Optimization strategies focus on:
Table 2: Key Synthetic Steps and Optimization Parameters
Step | Reaction | Conditions | Yield | Optimization Strategy |
---|---|---|---|---|
N-Alkylation | Propyl bromide addition | K₂CO₃, DMF, 80°C | 78% | Phase-transfer catalysis |
Cyclization | Ring closure | H₂SO₄, 100°C | 65% | Microwave-assisted synthesis |
Sulfonation | Chlorosulfonation & amination | ClSO₃H, then N-ethylpiperazine, 0°C | 72% | Low-temperature kinetics control |
Salt Formation | HCl precipitation | Ethanol, 25°C | 95% | pH-controlled crystallization |
Yonkenafil HCl exists as an off-white to light yellow crystalline solid with high solubility in dimethyl sulfoxide (DMSO; 100 mg/mL) but limited solubility in water (1.2 mg/mL at 25°C) [7] [8]. Stability studies indicate:
Bioanalytical quantification employs LC-MS/MS with diazepam as an internal standard, achieving a lower limit of quantification (LLOQ) of 0.1 ng/mL in rat plasma [3]. The method’s sensitivity enables precise pharmacokinetic tracking, revealing a Tₘₐₓ of 0.733 hours post-administration [6].
Yonkenafil HCl’s potency (IC₅₀: 2.0 nM) surpasses sildenafil (4.5 nM), vardenafil (0.7 nM), and tadalafil (1.05 nM) [1] [4] [8]. Key differentiators include:
Table 3: Comparative Profile of PDE5 Inhibitors
Parameter | Yonkenafil HCl | Sildenafil | Tadalafil | Vardenafil |
---|---|---|---|---|
IC₅₀ (nM) | 2.0 | 4.5 | 1.05 | 0.7 |
PDE6 Selectivity | 300-fold | 10-fold | >10,000-fold | 300-fold |
Tₘₐₓ (h) | 0.73 | 0.8–1.0 | 1.0–2.0 | 0.7–0.9 |
t₁/₂ (h) | 4.2 | 3.7 | 17.5 | 3.9 |
Food Effect | Low | High (fatty meals) | None | Moderate |
Neuroprotective Efficacy | Yes (cGMP/Nogo-R) | Limited | Not reported | Not reported |
Yonkenafil’s unique activation of the cGMP-dependent Nogo-R pathway upregulates synaptic proteins (synaptophysin, BDNF/TrkB), a mechanism underutilized by other PDE5 inhibitors [10]. This positions it as a dual candidate for erectile dysfunction and central nervous system disorders.
Compound Names Mentioned:
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7